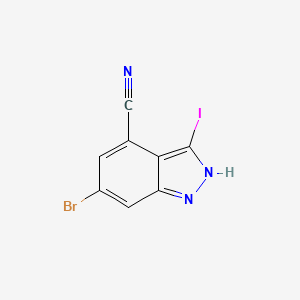

6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Description

Significance of the Indazole Core in Heterocyclic Chemistry

The indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged scaffold" in medicinal chemistry. pnrjournal.com This structure is a vital component in a multitude of pharmacologically active compounds. caribjscitech.combenthamdirect.com Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. nih.govresearchgate.net The versatility of the indazole nucleus allows it to serve as a foundational structure for designing molecules that can interact with various biological targets. researchgate.net While rare in nature, synthetic indazoles have become crucial in drug discovery and development, with several indazole-based drugs approved for clinical use. wikipedia.orgnih.gov The aromatic 10-π electron system of indazole provides a stable yet reactive framework that can be functionalized at various positions to modulate its chemical and biological properties. caribjscitech.comresearchgate.net

Rationale for Research on Multi-Substituted Indazole Systems

The functionalization of the indazole core with multiple substituents is a key strategy in modern synthetic and medicinal chemistry to create a diverse range of molecules with tailored properties. pnrjournal.comnih.gov The introduction of different functional groups allows for the fine-tuning of a compound's steric, electronic, and lipophilic characteristics, which in turn influences its reactivity and biological activity. nih.gov

Halogen atoms, such as bromine and iodine, are particularly useful substituents. They significantly alter the electronic distribution within the molecule and can participate in hydrogen bonding, which can be crucial for molecular recognition at a biological target. acs.org Furthermore, halogens serve as versatile synthetic handles, providing reactive sites for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Sonogashira cross-couplings. chim.it The presence of different halogens (e.g., bromine and iodine) on the same scaffold allows for regioselective transformations due to their differing reactivities.

The cyano group (-CN) is another important substituent. As a potent electron-withdrawing group, it can significantly modify the acidity and reactivity of the heterocyclic ring. In medicinal chemistry, the nitrile functionality can act as a hydrogen bond acceptor or be bioisosterically replaced with other groups. researchgate.netnih.gov The combination of multiple halogen and cyano substituents on an indazole ring, therefore, creates a highly functionalized and versatile molecule for further chemical exploration and as a potential lead structure in drug design. nih.gov

Overview of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile as a Model Compound for Chemical Investigation

While specific research literature on 6-Bromo-3-iodo-1H-indazole-4-carbonitrile is not extensively available, its structure represents a quintessential model for a multi-substituted indazole designed for advanced chemical investigation. This compound combines several key features that make it a highly valuable synthetic intermediate and a potential scaffold for library synthesis.

The substitution pattern is particularly noteworthy:

Iodo group at C3: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the 3-position the primary site for initial cross-coupling reactions, allowing for the introduction of a wide variety of substituents. chim.itaustinpublishinggroup.com

Bromo group at C6: The bromo substituent on the benzene portion of the ring provides a second, less reactive site for subsequent functionalization, enabling sequential and regioselective modifications. researchgate.net

Cyano group at C4: The electron-withdrawing nitrile at the 4-position modulates the electronic properties of the benzene ring and offers a site for chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

This trifunctionalized pattern makes 6-Bromo-3-iodo-1H-indazole-4-carbonitrile an ideal substrate for creating complex molecular architectures. It allows chemists to systematically and selectively build upon the indazole core, making it an exemplary model compound for exploring new chemical reactions and synthesizing libraries of novel compounds for biological screening.

Although experimental data for the specific target compound is scarce, the properties of the closely related compound, 6-Bromo-3-iodo-1H-indazole, can provide some context.

| Property | Value for 6-Bromo-3-iodo-1H-indazole | Reference |

|---|---|---|

| Molecular Formula | C₇H₄BrIN₂ | nih.govchemscene.com |

| Molecular Weight | 322.93 g/mol | nih.govchemscene.com |

| CAS Number | 885521-88-0 | nih.govchemicalbook.com |

| Computed LogP | 2.9 | nih.govchemscene.com |

| Hydrogen Bond Donors | 1 | nih.govchemscene.com |

| Hydrogen Bond Acceptors | 1 | nih.govchemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-iodo-2H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrIN3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDYXMYGJRVQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646747 | |

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-60-8 | |

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Bromo 3 Iodo 1h Indazole 4 Carbonitrile

Retrosynthetic Analysis of the Target Compound

A plausible retrosynthetic analysis of 6-bromo-3-iodo-1H-indazole-4-carbonitrile (I) suggests that the primary disconnections can be made at the carbon-halogen and carbon-carbon bonds corresponding to the substituents on the indazole ring. The nitrile group at the C4 position can be envisioned as being introduced from a corresponding amine or a halogen precursor via cyanation. The iodo group at C3 and the bromo group at C6 are likely installed via electrophilic halogenation of a suitable indazole precursor.

A logical synthetic pathway would involve the initial formation of a substituted benzene (B151609) derivative that can be cyclized to form the indazole ring, followed by sequential functionalization at the desired positions.

Precursor Synthesis and Functionalization Approaches

The synthesis of 6-bromo-3-iodo-1H-indazole-4-carbonitrile hinges on the effective construction of the 1H-indazole parent core and the subsequent regioselective introduction of the required substituents.

The formation of the 1H-indazole nucleus is a well-established area of heterocyclic chemistry, with several reliable methods available.

Intramolecular cyclization is a common and effective strategy for the synthesis of the indazole ring system. One such method involves the condensation of an o-halobenzaldehyde or ketone with hydrazine (B178648), followed by a copper-catalyzed intramolecular Ullmann-type cyclization. researchgate.net For instance, a concise route to a fluorinated indazole was developed utilizing an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine to form a hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization. researchgate.net This approach offers a pathway to substituted indazoles from readily available starting materials. Another example is the one-pot synthesis of 1H-indazoles from 2-haloacetophenones through a CuO-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Key Features |

| o-Halobenzaldehyde/ketone | 1. Hydrazine; 2. Heating | 1H-Indazole | General method for indazole synthesis. chemicalbook.com |

| 2-(2-Bromoarylidene)guanylhydrazone hydrochlorides | CuI, DMEDA, Cs2CO3, 120 °C | Substituted 1H-indazoles | Hydrazine-free transformation with yields up to 75%. researchgate.net |

| o-Halogenated aryl aldehydes/ketones and aryl hydrazines | Ligand-free copper-catalyzed intramolecular Ullmann-type coupling | 1-Aryl-1H-indazoles | General synthesis applicable to a wide range of substrates. researchgate.net |

| 2-Aminobenzoximes | Selective oxime activation | 1H-indazoles and substituted-1H-indazoles | Mild conditions for cyclization. acs.orgacs.org |

Palladium-catalyzed reactions have emerged as powerful tools for the construction of the indazole nucleus. nih.gov These methods often involve intramolecular C-H amination or annulation of appropriately functionalized precursors. For example, two efficient methods for constructing the indazole nucleus utilize palladium-catalyzed intramolecular carbon-nitrogen bond formation. nih.govresearchgate.net One approach is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.govresearchgate.net Another route involves the catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.govresearchgate.net These methods can provide indazoles with various functional groups in good to high yields. nih.govresearchgate.net

| Method | Catalyst System | Substrate | Key Advantages |

| Intramolecular Buchwald-Hartwig amination | Palladium-based | 2-Halobenzophenone tosylhydrazones | Mild reaction conditions, applicable to substrates with sensitive functional groups. nih.govresearchgate.net |

| Catalytic C-H activation/intramolecular amination | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Benzophenone tosylhydrazones | Good to high yields, especially for substrates with electron-donating groups. nih.govresearchgate.net |

1,3-Dipolar cycloaddition reactions offer an alternative and efficient route to the 1H-indazole core. acs.orgacs.org This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like benzyne. acs.orgacs.orgorganic-chemistry.org For instance, a new synthesis of 1-substituted-1H-indazoles has been described via the 1,3-dipolar cycloaddition of in situ-generated nitrile imines and benzyne, affording the corresponding N(1)-C(3) disubstituted indazoles in moderate to excellent yields within a short reaction time. acs.orgacs.org Similarly, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles efficiently. organic-chemistry.org

| Dipole | Dipolarophile | Product | Reaction Conditions | Reference |

| Nitrile imines (in situ generated) | Benzyne | 1-Substituted-1H-indazoles | CsF/18-crown-6, completed within 5 min | acs.orgacs.org |

| α-Substituted α-diazomethylphosphonates | Arynes | 3-Alkyl/aryl-1H-indazoles | Simple reaction conditions | organic-chemistry.org |

| N-Tosylhydrazones (in situ generated diazo compounds) | Arynes | 3-Substituted indazoles | Mild reaction conditions | organic-chemistry.org |

Once the indazole core is formed, the next critical step is the regioselective introduction of the bromo and iodo substituents.

The iodination of indazoles at the C3 position can be achieved under basic conditions. chim.it For example, 3-iodoindazoles can be obtained in good yields by treating the corresponding indazole with iodine (I2) and potassium hydroxide (B78521) (KOH) in a polar solvent like DMF. chim.itmdpi.com This method has been successfully applied to the iodination of 6-bromoindazole. chim.it N-iodosuccinimide (NIS) can also be employed as an iodinating agent under basic conditions. chim.it

The bromination of indazoles can also be performed using various brominating agents. While direct bromination of the indazole ring can lead to a mixture of products, strategic selection of reagents and conditions can favor the desired isomer. For the synthesis of 6-bromoindazoles, it is often more practical to start with a precursor that already contains the bromine atom in the desired position on the benzene ring prior to the indazole ring formation.

Synthetic Routes for the Incorporation of the Carbonitrile Group at the C4 Position

Introducing a carbonitrile group at the C4 position of the indazole ring can be accomplished through several established synthetic methods, primarily starting from either a 4-aminoindazole or a 4-haloindazole precursor.

Two principal methodologies are employed for the introduction of a cyano group onto an aromatic ring: the Sandmeyer reaction and palladium-catalyzed cyanation.

Sandmeyer Reaction: This classic transformation allows for the conversion of a primary aromatic amine into a nitrile. wikipedia.orgmasterorganicchemistry.com The synthesis would begin with a 4-amino-1H-indazole precursor. This amine is first treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.govorganic-chemistry.org The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group (N₂) to yield the 1H-indazole-4-carbonitrile. masterorganicchemistry.comorganic-chemistry.org The 4-aminoindazole precursor can be readily synthesized by the reduction of 4-nitro-1H-indazole, a commercially available starting material.

Palladium-Catalyzed Cyanation: A more modern and often higher-yielding alternative is the palladium-catalyzed cross-coupling of a 4-haloindazole (e.g., 4-bromo-1H-indazole) with a cyanide source. researchgate.net This reaction offers excellent functional group tolerance. nih.gov Various palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are effective. thieme-connect.de A range of cyanide sources can be used, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a less toxic and commonly used alternative to reagents like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). nih.gov

An alternative route to the C4-carbonitrile involves the functionalization of a C4-carboxylic acid or its corresponding amide. This multi-step process offers another pathway if the precursors for Sandmeyer or palladium-catalyzed reactions are not readily accessible.

The synthesis could start with the preparation of 1H-indazole-4-carboxylic acid. This intermediate can then be converted to 1H-indazole-4-carboxamide via standard amide coupling reactions (e.g., using thionyl chloride followed by ammonia, or coupling agents like HATU). The final step is the dehydration of the primary amide to the corresponding nitrile. researchgate.net A wide variety of dehydrating agents can accomplish this transformation, ranging from classic reagents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to milder, more modern catalytic systems. google.comrsc.orgorganic-chemistry.org

Stepwise and Convergent Synthetic Sequences

The synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile can be approached through either a stepwise (linear) sequence, where substituents are added one by one to the indazole core, or a convergent sequence, where a pre-functionalized precursor is used to construct the indazole ring.

Stepwise Synthetic Sequence: A plausible stepwise approach would involve building the substitution pattern on a pre-formed indazole ring. The order of reactions is critical to ensure correct regiochemistry. A logical sequence is as follows:

Preparation of 1H-indazole-4-carbonitrile: Start with 4-nitro-1H-indazole. Reduce the nitro group to form 4-amino-1H-indazole. Convert the amino group to a nitrile via the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com

C6 Bromination: Subject 1H-indazole-4-carbonitrile to electrophilic bromination using NBS. The meta-directing effect of the C4-cyano group will direct the bromine to the C6 position. cognitoedu.orgorganicchemistrytutor.com

C3 Iodination: The resulting 6-bromo-1H-indazole-4-carbonitrile is then iodinated at the C3 position using I₂ and KOH in DMF. This reaction is highly regioselective for the C3 position and should not affect the other substituents. chim.it

Convergent Synthetic Sequence: A convergent strategy involves forming the indazole ring from a benzene derivative that already contains the required bromo and cyano functionalities. nih.gov

Precursor Synthesis: A potential starting material would be 3-bromo-5-cyano-2-methylaniline.

Diazotization and Cyclization: This aniline (B41778) derivative can undergo diazotization followed by intramolecular cyclization (a reaction sometimes referred to as the Davis-Beirut reaction) to form the 6-bromo-1H-indazole-4-carbonitrile intermediate.

Final Iodination: The final step would be the regioselective iodination at the C3 position as described previously.

Alternatively, a substituted 2-halobenzonitrile can be reacted with hydrazine to form the indazole ring. chemrxiv.org For example, 2-chloro-3-bromo-5-cyanobenzonitrile could potentially be cyclized with hydrazine to form a 3-amino-6-bromo-1H-indazole-4-carbonitrile, which would then require removal of the C3-amino group.

Catalytic Systems and Optimized Reaction Conditions

The successful synthesis of the target compound relies on optimized reaction conditions and, where applicable, efficient catalytic systems.

Table 3: Optimized Conditions for Key Synthetic Transformations

| Reaction | Catalyst / Reagent | Solvent System | Temperature | Key Considerations |

|---|---|---|---|---|

| Sandmeyer Cyanation | 1. NaNO₂, HCl2. CuCN | Water / Aqueous | 0-5 °C, then RT | Careful temperature control during diazotization is critical. nih.govorganic-chemistry.org |

| Pd-Catalyzed Cyanation | Pd(PPh₃)₄ or Palladacycle, Ligand | Dioxane/Water or DMF | 40-120 °C | Requires an inert atmosphere. Use of K₄[Fe(CN)₆] is a safer cyanide source. nih.govthieme-connect.de |

| C6 Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 80 °C | Reaction progress should be monitored to avoid over-bromination. nih.gov |

| C3 Iodination | I₂, KOH | DMF | Room Temp. to 40 °C | The use of a base is essential for high yield and selectivity. chim.it |

| Amide Dehydration | P₂O₅, SOCl₂, or Catalytic systems | Various | Varies (RT to reflux) | Choice of reagent depends on substrate tolerance. rsc.orgorganic-chemistry.org |

This is an interactive data table. You can sort and filter the data as needed.

For palladium-catalyzed reactions, the choice of ligand is often crucial for achieving high yields and turnover numbers. For cyanation reactions, ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly employed. Optimization of catalyst loading, base, and temperature is essential for each specific substrate.

Transition-Metal Catalysis in Indazole Functionalization (e.g., Cu- and Pd-catalyzed processes)

Transition-metal catalysis is a cornerstone for the construction and functionalization of the indazole ring system. nih.gov Palladium (Pd) and Copper (Cu) catalysts, in particular, have proven indispensable for forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as for the direct functionalization of the indazole core. researchgate.net

Palladium-Catalyzed Processes: Palladium catalysis is extensively used for cross-coupling reactions that introduce aryl or other carbon-based substituents onto the indazole framework. The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide, is a highly effective method for forming C-C bonds. nih.gov This strategy is valuable for arylating halo-indazoles. For instance, a 3-iodoindazole can be readily coupled with various arylboronic acids using a catalyst like Pd(PPh₃)₄ to yield 3-aryl-1H-indazoles. mdpi.com Similarly, Pd(II)-catalyzed direct C-3 arylation of the 1H-indazole core with aryl iodides or bromides has been developed, offering a more atom-economical approach by avoiding pre-functionalization. rsc.org

Another key Pd-catalyzed reaction is carbonylation, which can be used to install carboxylate groups. Bromoindazoles can be converted to their corresponding indazole carboxylic acid methyl esters using carbon monoxide in the presence of a Pd(dppf)Cl₂ catalyst. tandfonline.com This method is crucial for introducing the precursor to a carbonitrile group.

| Reaction Type | Catalyst / Ligand | Reactants | Key Features |

| Suzuki-Miyaura Coupling | PdCl₂(dppf)·DCM | Bromo-indazole, Boronic acid | Efficient C-C bond formation for arylation. nih.gov |

| Direct C-H Arylation | Pd(OAc)₂ / 1,10-Phenanthroline | 1H-Indazole, Aryl halide | Arylates the C-3 position without pre-functionalization. rsc.org |

| Carbonylation | Pd(dppf)Cl₂ | Bromoindazole, Carbon Monoxide | Introduces a carboxylate functional group. tandfonline.com |

| Cyanation | [PdCl(C₃H₅)]₂ / Xantphos | 3-Iodo-1H-indazole, K₄[Fe(CN)₆]·3H₂O | Converts iodo-substituents to nitriles. orgsyn.org |

Copper-Catalyzed Processes: Copper catalysis is pivotal for the formation of the N-N bond, a critical step in many indazole syntheses. researchgate.net Cu-catalyzed methods can construct the indazole ring through intramolecular cyclization of precursors like 2-alkynylazobenzenes. thieme-connect.com Furthermore, copper catalysts facilitate the synthesis of functionalized indazoles, such as 3-aminoindazoles, from 2-halobenzonitriles and hydrazine derivatives in a cascade process. organic-chemistry.org

Copper-catalyzed reactions are also employed for the functionalization of the indazole ring itself. For example, a CuH-catalyzed C3-allylation of N-(benzoyloxy)indazoles allows for the creation of C3-substituted indazoles with quaternary chiral centers, demonstrating a unique umpolung strategy where the indazole acts as an electrophile. nih.gov

| Reaction Type | Catalyst | Reactants | Key Features |

| N-N Bond Formation | Cu(OAc)₂ / O₂ | o-aminobenzonitriles, Organometallic reagents | Forms the indazole ring via ketimine intermediates. nih.gov |

| Cascade Cyclization | CuI | 2-halobenzonitriles, Hydrazine esters | One-pot synthesis of 3-aminoindazoles. organic-chemistry.org |

| C3-Alkylation (Umpolung) | CuH / Ligand | N-(benzoyloxy)indazoles, Alkenes | Enantioselective synthesis of C3-allyl indazoles. nih.gov |

| Cyclization | Cu₂O | o-haloaryl N-sulfonylhydrazones | Thermo-induced isomerization and cyclization to form 1H-indazoles. nih.gov |

For a target like 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, a plausible strategy would involve establishing the 6-bromo-indazole core, followed by regioselective iodination at the C-3 position and subsequent introduction of the carbonitrile at C-4, likely through functionalization of a precursor group installed via transition-metal catalysis.

Metal-Free and Green Chemistry Protocols for Indazole Synthesis

In response to the environmental impact and cost associated with heavy metals, significant research has focused on developing metal-free and green synthetic routes for indazoles. researchgate.netingentaconnect.com These approaches prioritize sustainability by using less hazardous reagents, milder reaction conditions, and environmentally benign solvents. benthamdirect.comrsc.org

Metal-Free Methodologies: Several metal-free protocols rely on activating C-H bonds for N-N bond formation. One such method involves the iodine-mediated direct aryl C-H amination of ketone hydrazones to form 1H-indazoles. nih.gov Another approach utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a basic additive with dioxygen as the terminal oxidant for the synthesis of 1H-indazoles from hydrazones, avoiding the need for any metal catalyst. dntb.gov.ua

Electrochemical methods represent a green and sustainable approach, enabling C-H functionalization without external oxidants or transition-metal salts. organic-chemistry.org For instance, an electrochemical oxidation can induce the cyclization of ortho-alkyl-substituted azobenzenes to yield 2H-indazole derivatives. organic-chemistry.org Similarly, metal-free halogenation of 2H-indazoles can be achieved using reagents like N-chlorosuccinimide (NCS) in environmentally friendly solvents such as water or ethanol. rsc.org

Green Chemistry Protocols: Green chemistry principles are increasingly being applied to indazole synthesis. This includes the use of alternative energy sources and green solvents. Photo-organic synthesis, for example, enables the metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light to produce 2H-indazoles in excellent yields. rsc.org The use of polyethylene (B3416737) glycol (PEG) as a green, recyclable solvent has been demonstrated in the synthesis of 2H-indazole derivatives. organic-chemistry.org These methods often feature operational simplicity, broad functional group tolerance, and mild reaction conditions. organic-chemistry.org

| Method | Reagents/Conditions | Key Features |

| Iodine-Mediated C-H Amination | I₂, KI, NaOAc | Metal-free synthesis from diaryl ketone hydrazones. nih.gov |

| Oxidative C-N Coupling | TEMPO, Base, O₂ | Transition-metal-free synthesis from hydrazones. dntb.gov.ua |

| Photo-Organic Synthesis | Visible Light (450 nm) | Metal- and hydrogen-free cyclization of azobenzenes. rsc.org |

| Electrochemical Synthesis | C-soft (+)/Ni-foam (-) electrodes | Oxidant- and metal-free regioselective C-H functionalization. organic-chemistry.org |

| Halogenation in Water | N-Chlorosuccinimide (NCS) / H₂O | Eco-friendly, regioselective halogenation of 2H-indazoles. rsc.org |

Advanced Purification and Isolation Techniques for Polyfunctionalized Indazoles

The purification of polyfunctionalized indazoles like 6-Bromo-3-iodo-1H-indazole-4-carbonitrile presents a significant challenge due to the presence of multiple reactive sites and the potential for complex product mixtures. Achieving high purity is essential, particularly for pharmaceutical applications.

The primary method for the purification of indazole derivatives is silica (B1680970) gel column chromatography. nih.gov The choice of eluent system is critical and is typically a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). nih.gov This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the target molecule from starting materials, reagents, and byproducts.

Following chromatographic separation, recrystallization is often employed to obtain the final product with high purity. ijddr.in The selection of an appropriate solvent or solvent system is crucial; the ideal solvent dissolves the compound when hot but not when cold, while impurities remain soluble at low temperatures. ijddr.in The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of a crystalline solid, which is then isolated by filtration.

For complex mixtures or compounds that are difficult to separate by standard chromatography, more advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) may be necessary. While not detailed in the provided sources for this specific class of compounds, it remains a powerful tool in synthetic chemistry for achieving very high levels of purity. Work-up procedures are also critical and often involve liquid-liquid extraction to remove inorganic salts and water-soluble impurities before chromatographic purification. tandfonline.comorgsyn.org

| Technique | Principle | Application for Polyfunctionalized Indazoles |

| Silica Gel Chromatography | Differential adsorption | Primary method for separating the target compound from reaction mixtures. nih.gov |

| Recrystallization | Differential solubility with temperature | Final purification step to obtain a highly pure, crystalline solid. ijddr.in |

| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Initial work-up step to remove inorganic salts and polar impurities. tandfonline.com |

Chemical Reactivity and Derivatization of 6 Bromo 3 Iodo 1h Indazole 4 Carbonitrile

Reactivity Profiles of Halogen Substituents (Bromine at C6 and Iodine at C3)

The indazole core is substituted with two different halogens, iodine at the C3 position and bromine at the C6 position. This difference in halogen identity is the key to achieving site-selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such reactions is I > Br > Cl, a trend dictated by the bond dissociation energies of the carbon-halogen bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. mdpi.com For 6-bromo-3-iodo-1H-indazole-4-carbonitrile, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective modification at the C3 position.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. youtube.com The C3-iodo position of the indazole readily undergoes Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. mdpi.comnih.gov Studies on related dihalogenated heterocycles confirm that selective coupling at the iodo-substituted position can be achieved with high yields, leaving the bromo-substituted position intact for subsequent reactions. researchgate.net For instance, reacting 6-bromo-3-iodo-1H-indazole with an arylboronic acid using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as K₂CO₃ or Cs₂CO₃ would selectively yield the 3-aryl-6-bromo-1H-indazole derivative. nih.govnih.gov

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organic halide. It is known for its high functional group tolerance. Similar to the Suzuki reaction, the C3-iodo position is expected to be significantly more reactive than the C6-bromo position, enabling selective C-C bond formation at C3.

Sonogashira Coupling: This reaction is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper co-catalysts. mdpi.comwikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly effective for aryl iodides, proceeding under mild conditions. wikipedia.org Therefore, selective alkynylation at the C3 position of 6-bromo-3-iodo-1H-indazole-4-carbonitrile can be performed, leaving the C6-bromo group available for further diversification. This stepwise functionalization is crucial for building molecular complexity.

| Reaction | Position | Coupling Partner | Catalyst System | Typical Conditions | Product |

| Suzuki-Miyaura | C3 (Iodine) | Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Base (K₂CO₃, Cs₂CO₃), Solvent (Dioxane, DMF) | 3-Aryl-6-bromo-1H-indazole-4-carbonitrile |

| Negishi | C3 (Iodine) | Organozinc reagent | Pd(PPh₃)₄ | Solvent (THF, DMF) | 3-Alkyl/Aryl-6-bromo-1H-indazole-4-carbonitrile |

| Sonogashira | C3 (Iodine) | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Base (Et₃N, piperidine), Solvent (THF, DMF) | 3-Alkynyl-6-bromo-1H-indazole-4-carbonitrile |

| Suzuki-Miyaura | C6 (Bromine) | Arylboronic acid | Pd(dppf)Cl₂ | Base (K₂CO₃), Solvent (Dioxane/H₂O) | 3,6-Diaryl-1H-indazole-4-carbonitrile |

This table presents expected reactivity based on established principles of cross-coupling reactions on analogous systems.

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In 6-bromo-3-iodo-1H-indazole-4-carbonitrile, the carbonitrile group at C4 is a moderately strong electron-withdrawing group.

The electron-withdrawing nature of the nitrile group and the pyrazole (B372694) part of the indazole ring system makes the benzene (B151609) ring electron-deficient, thereby activating the halogen substituents towards nucleophilic attack. The C6-bromo position is para to the N1 atom of the pyrazole ring and meta to the C4-carbonitrile, while the C3-iodo is part of the pyrazole ring itself. The activation for SₙAr at C6 is therefore expected to be modest. The rate of SₙAr reactions also depends on the leaving group. Contrary to Sₙ1/Sₙ2 reactions, for SₙAr, the reaction rate is often fastest with fluorine and decreases down the halogens (F > Cl > Br > I). masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the inductive electron withdrawal of a more electronegative halogen. youtube.com Consequently, direct displacement of either bromine or iodine via an SₙAr pathway is generally challenging and less common than cross-coupling reactions for these heavier halogens.

Transformations of the Carbonitrile Group at C4

The carbonitrile (nitrile) group at the C4 position is a versatile functional handle that can be converted into several other important chemical moieties.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. openstax.org

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat will convert the nitrile first to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 6-bromo-3-iodo-1H-indazole-4-carboxylic acid.

Base-catalyzed hydrolysis: Heating with an aqueous base (e.g., NaOH, KOH) also effects hydrolysis, initially forming an amide and then a carboxylate salt. openstax.org Subsequent acidification yields the carboxylic acid.

Once the carboxylic acid is formed, it can be readily converted to a variety of esters through standard esterification protocols, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to an acyl chloride followed by reaction with an alcohol.

The carbonitrile group can be reduced to a primary amine (an aminomethyl group). libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. openstax.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile. libretexts.org This would convert 6-bromo-3-iodo-1H-indazole-4-carbonitrile into (6-bromo-3-iodo-1H-indazol-4-yl)methanamine. Care must be taken as LiAlH₄ can also reduce other functional groups, though aryl halides are generally stable to these conditions. Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney Nickel) is an alternative method, though it may also lead to dehalogenation under harsh conditions.

Nitriles can participate as dienophiles or dipolarophiles in cycloaddition reactions. mdpi.com For instance, the nitrile group can react with azides in a [3+2] cycloaddition to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. This reaction is often promoted by Lewis acids. Additionally, nitriles can participate in intramolecular Diels-Alder reactions when appropriately positioned dienophiles are present in the molecule. mdpi.com These reactions provide pathways to complex, fused heterocyclic systems.

Reactivity and Tautomerism of the Indazole Nitrogen Atoms (N1 and N2)

The indazole core possesses two nitrogen atoms, N1 and N2, which are central to its reactivity, particularly in substitution reactions. The deprotonated indazole exists as an ambident nucleophile, leading to the potential formation of two distinct regioisomers upon reaction with electrophiles. The distribution of these products is governed by a combination of electronic, steric, and reaction-specific factors.

Regioselective N-Alkylation and N-Arylation

The direct alkylation or arylation of NH-indazoles is a common synthetic step, but it frequently presents a challenge in achieving regioselectivity, often yielding a mixture of N1- and N2-substituted products. d-nb.infonih.govnih.gov The outcome of these reactions on the 6-Bromo-3-iodo-1H-indazole-4-carbonitrile scaffold is dictated by the interplay of several factors, including the choice of base, solvent, and the nature of the electrophile, as well as the electronic properties of the indazole ring itself.

Research on various substituted indazoles has shown that steric and electronic effects of the ring substituents significantly influence the N1/N2 ratio. d-nb.info For electron-deficient indazoles, such as 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product. d-nb.infonih.govresearchgate.net This preference is often attributed to the coordination of the sodium cation with the N2 atom and an adjacent electron-rich group, sterically hindering attack at N2 and directing the electrophile to the N1 position. researchgate.net Conversely, substituents at the C7 position have been observed to confer excellent N2 regioselectivity. nih.gov

The conditions for N-alkylation can be fine-tuned to favor one regioisomer over the other, as demonstrated in studies on related indazole systems.

| Indazole Substrate | Conditions (Base, Solvent) | Product Ratio (N1:N2) | Reference |

|---|---|---|---|

| 3-Carboxymethyl Indazole | NaH, THF | >99% N1 | d-nb.info |

| 3-tert-Butyl Indazole | NaH, THF | >99% N1 | d-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH, DMF | Mixture (38:46) | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃, Mitsunobu Conditions | Highly N1-selective | nih.govresearchgate.net |

| 7-Nitro Indazole | NaH, THF | ≥96% N2 | d-nb.info |

N-arylation reactions are typically accomplished using metal-catalyzed cross-coupling chemistry. Copper- or palladium-catalyzed methods are employed to form the N-aryl bond, and regioselectivity can again be an issue, influenced by the catalyst, ligand, and reaction conditions. researchgate.net

Investigation of Tautomeric Preferences and Their Influence on Chemical Reactivity

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov For the parent indazole and most derivatives, thermodynamic calculations and experimental observations confirm that the 1H-tautomer is the more stable and predominant form in various phases. nih.govnih.govresearchgate.net This tautomeric equilibrium is a critical factor influencing the chemical reactivity of the indazole ring. nih.gov

The substitution reaction at the nitrogen atoms begins with the deprotonation of the N-H bond by a base. This generates a resonance-stabilized indazolide anion, which acts as the nucleophile. The greater stability of the 1H-tautomer suggests it is the primary species undergoing deprotonation. d-nb.infonih.gov However, once the anion is formed, the subsequent alkylation or arylation can occur at either N1 or N2. The final product ratio is not solely dependent on the initial tautomer population but is determined by the kinetics and thermodynamics of the reaction pathways leading to the N1 and N2 products.

While the 1H-form is generally favored, specific substitution patterns and intermolecular forces, such as hydrogen bonding, can stabilize the 2H-tautomer in certain cases. nih.gov For 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, the strong electron-withdrawing nature of the substituents is expected to increase the acidity of the N-H proton, facilitating its removal, but the inherent thermodynamic preference likely still favors the 1H-tautomer as the ground state.

Directed Functionalization and Further Derivatization of the Indazole Ring System

The 6-Bromo-3-iodo-1H-indazole-4-carbonitrile scaffold is equipped with three distinct functional groups—a C3-iodo, a C6-bromo, and a C4-carbonitrile—that serve as versatile handles for further molecular elaboration. The differential reactivity of the C-I and C-Br bonds is particularly useful for selective, stepwise functionalization via metal-catalyzed cross-coupling reactions. researchgate.net

The C3-iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netchim.itmdpi.com This high reactivity allows for the selective introduction of aryl, vinyl, or alkynyl groups at the C3 position while leaving the C6-bromo group intact. A prime example is the site-selective Suzuki-Miyaura coupling of 6-bromo-3-iodo-1H-indazole, which proceeds exclusively at the C3 position. researchgate.net

Following functionalization at C3, the C6-bromo group can then be targeted for a subsequent cross-coupling reaction, enabling the synthesis of complex, tri-substituted indazole derivatives. nih.gov This stepwise approach provides precise control over the final molecular architecture.

| Substrate | Coupling Partner | Catalyst System | Position of Reaction | Reference |

|---|---|---|---|---|

| 6-Bromo-3-iodo-1H-indazole | Arylboronic acid | Pd catalyst | C3 (selective) | researchgate.net |

| 3-Iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄, NaHCO₃ | C3 | researchgate.net |

| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | C5 | nih.gov |

| 3-Bromo-indazol-5-amine | Arylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | C3 | researchgate.net |

The C4-carbonitrile group offers additional avenues for derivatization. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations introduce new functionalities that can be used for further synthetic modifications or to modulate the biological properties of the molecule.

Advanced Characterization and Structural Analysis of 6 Bromo 3 Iodo 1h Indazole 4 Carbonitrile

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to determining the chemical structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would provide a complete picture of the connectivity and chemical environment of the atoms within 6-bromo-3-iodo-1H-indazole-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. For 6-bromo-3-iodo-1H-indazole-4-carbonitrile, one would expect to observe signals corresponding to the aromatic protons on the indazole ring and the N-H proton. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule, including the carbon atoms of the indazole core and the nitrile group. The chemical shifts would indicate the electronic environment of each carbon.

¹⁵N NMR: Given the presence of two nitrogen atoms in the indazole ring and one in the nitrile group, ¹⁵N NMR spectroscopy could offer valuable insights into the electronic structure at these positions.

Expected ¹H and ¹³C NMR Data (Hypothetical)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3-I | - | Low Field |

| C4-CN | - | ~115-120 |

| C5-H | Aromatic Region | Aromatic Region |

| C6-Br | - | Aromatic Region |

| C7-H | Aromatic Region | Aromatic Region |

| N1-H | Downfield, broad | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indazole ring (typically around 3300-3500 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and various C-H and C=C stretching and bending vibrations in the aromatic region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, and could provide further confirmation of the functional groups.

Expected Vibrational Spectroscopy Data (Hypothetical)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3500 | 3300-3500 |

| C≡N Stretch | 2220-2260 | 2220-2260 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

| C-Br Stretch | 500-600 | 500-600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and confirming the elemental composition of a compound. For 6-bromo-3-iodo-1H-indazole-4-carbonitrile (C₈H₃BrIN₃), HRMS would provide a highly accurate mass measurement, which can be used to definitively confirm its molecular formula. The isotopic pattern observed would also be characteristic of a molecule containing both bromine and iodine.

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of 6-bromo-3-iodo-1H-indazole-4-carbonitrile be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This data is invaluable for understanding intermolecular interactions.

Chromatographic and Thermal Analysis for Purity and Stability Assessment

To ensure the quality of a sample, its purity and stability must be assessed.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a compound. A sharp, single peak in the chromatogram would indicate a high degree of purity.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to evaluate the thermal stability of the compound. TGA would show the decomposition temperature, while DSC would indicate the melting point and any phase transitions.

Theoretical and Computational Chemistry of 6 Bromo 3 Iodo 1h Indazole 4 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intricacies of molecular systems. These computational approaches allow for the detailed exploration of the geometric and electronic properties of 6-bromo-3-iodo-1H-indazole-4-carbonitrile.

Geometry optimization is a computational process aimed at identifying the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For indazole derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to achieve accurate structural parameters.

The electronic structure of 6-bromo-3-iodo-1H-indazole-4-carbonitrile is significantly influenced by its substituents: the electron-withdrawing bromo, iodo, and cyano groups. The bromine and iodine atoms, being halogens, exert both inductive (-I) and resonance (+R) effects, while the nitrile group is strongly electron-withdrawing through both effects (-I, -R). These substituents modulate the electron density distribution across the indazole ring system. The precise bond lengths and angles of the optimized geometry would reflect the electronic interplay of these functional groups. For instance, the C-Br, C-I, and C-CN bond lengths, as well as the geometry of the fused heterocyclic rings, are key parameters determined through these calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comnih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

For 6-bromo-3-iodo-1H-indazole-4-carbonitrile, the presence of multiple electron-withdrawing groups is expected to lower the energy of both the HOMO and LUMO. This general lowering of orbital energies would likely result in a significant HOMO-LUMO gap, suggesting a relatively stable molecule. The spatial distribution of the HOMO is anticipated to be located primarily on the π-system of the indazole ring, while the LUMO is also expected to be distributed over the aromatic system, with potential contributions from the carbonitrile group.

Table 1: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (Hypothetical Data Based on Analogous Compounds)

| Parameter | Predicted Value | Significance |

| EHOMO | ~ -7.0 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicates chemical stability and reactivity |

| Ionization Potential (I) | ~ 7.0 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 2.5 eV | Energy released when an electron is added |

| Electronegativity (χ) | ~ 4.75 eV | Tendency to attract electrons |

| Chemical Hardness (η) | ~ 2.25 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | ~ 0.22 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | ~ 5.04 eV | Measure of electrophilic character |

Note: These values are estimations based on computational studies of similarly substituted heterocyclic compounds and are intended for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding orbitals. mdpi.com This method allows for the calculation of atomic charges and the analysis of donor-acceptor interactions between orbitals, which are indicative of hyperconjugative effects and intramolecular charge transfer.

For 6-bromo-3-iodo-1H-indazole-4-carbonitrile, NBO analysis would reveal the partial charges on each atom. It is expected that the nitrogen atoms of the indazole ring and the nitrile group will carry negative charges due to their high electronegativity. The carbon atoms attached to the electronegative substituents (Br, I, and CN) would likely exhibit positive partial charges. A detailed NBO analysis can quantify these charges and provide insight into the electrostatic potential of the molecule. A recent study on a similarly substituted indazole, methyl 5-bromo-1H-indazole-3-carboxylate, utilized NBO analysis to calculate partial charges, supporting mechanistic interpretations of its reactivity. nih.gov

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a given reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. Transition state analysis provides information about the activation energy of a reaction, which is a key determinant of its rate. For the synthesis of 6-bromo-3-iodo-1H-indazole-4-carbonitrile, computational studies could be employed to investigate the mechanisms of the halogenation and cyanation steps, helping to optimize reaction conditions and predict potential side products.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds. By comparing the calculated spectra with experimental data, the proposed structure can be confirmed. For instance, DFT calculations have been shown to accurately predict chemical shifts and vibrational frequencies for various indazole derivatives, with results that are in good agreement with experimental findings. researchgate.net

Tautomeric Equilibria and Relative Stability Investigations

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. The position of the proton on one of the two nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. The relative stability of these tautomers is a critical aspect of their chemistry, influencing their physical properties and biological activity. nih.gov

Computational studies have consistently shown that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer. nih.gov For substituted indazoles, the position of the substituents can influence the tautomeric equilibrium. Theoretical calculations, typically using DFT or ab initio methods, can accurately predict the relative energies of the different tautomers, thereby determining the predominant form. For 6-bromo-3-iodo-1H-indazole-4-carbonitrile, it is highly probable that the 1H-tautomer is the more stable form, in line with the general trend observed for indazoles. nih.gov The energy difference between the 1H and 2H tautomers can be quantified through these calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Currently, there is a lack of specific research data from molecular modeling and dynamics simulations for the conformational analysis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in the public domain. Computational studies on other substituted indazoles have been performed, often employing Density Functional Theory (DFT) to determine ground-state geometries and electronic properties such as HOMO-LUMO energy gaps. nih.gov However, these studies generally focus on a single, optimized structure rather than a comprehensive conformational analysis.

A proper conformational analysis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile would necessitate dedicated computational research. Such a study would theoretically involve:

Initial Geometry Optimization: Determining the lowest energy structure of the molecule using quantum mechanical methods like DFT.

Conformational Search: Systematically rotating flexible bonds, particularly the C4-CN bond, to identify all stable conformers (local energy minima).

Energy Profiling: Calculating the energy barriers for rotation between these stable conformations to understand the molecule's flexibility.

Molecular Dynamics (MD) Simulations: Simulating the movement of the atoms over time to observe the conformational space sampled under specific conditions (e.g., in a solvent) and to identify the most populated conformational states.

The results of such analyses are typically presented in data tables, summarizing the relative energies of different conformers and the key dihedral angles that define them.

Table 5.5.1: Hypothetical Conformational Analysis Data for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (Note: The following table is a hypothetical representation of what such data would look like and is not based on actual research findings.)

| Conformer | Dihedral Angle (N1-C7a-C4-CN) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0 | 0.00 | 75 |

| 2 | 180 | 1.5 | 25 |

Table 5.5.2: Key Interatomic Distances in the Lowest Energy Conformer (Hypothetical) (Note: This table is for illustrative purposes only.)

| Atom Pair | Distance (Å) |

| Br(6) - H(5) | 2.95 |

| I(3) - H(N1) | 3.10 |

| N(nitrile) - H(5) | 2.80 |

Without dedicated computational studies on 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, a detailed and accurate discussion of its conformational landscape remains speculative. Future research in this area would be invaluable for a complete understanding of this compound's chemical behavior.

Applications As Chemical Building Blocks and Synthetic Intermediates

Role in the Construction of Diverse Heterocyclic Frameworks for Chemical Research

The indazole core is a prominent scaffold in numerous biologically active compounds. The presence of three distinct functional groups on 6-Bromo-3-iodo-1H-indazole-4-carbonitrile offers chemists a powerful tool for the regioselective synthesis of a wide array of heterocyclic frameworks. The differential reactivity of the C-I and C-Br bonds is particularly advantageous in sequential cross-coupling reactions.

The carbon-iodine bond at the C3 position is significantly more reactive than the carbon-bromine bond at the C6 position in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position while leaving the C6-bromo group intact for subsequent transformations. This hierarchical reactivity is crucial for the controlled and stepwise construction of complex molecules.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity | Common Coupling Reactions |

| C3 | Iodine | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| C6 | Bromine | Moderate | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

For instance, a Sonogashira coupling can be performed selectively at the C3-iodo position to introduce an alkyne moiety. thieme-connect.dewikipedia.org The resulting 3-alkynyl-6-bromo-1H-indazole-4-carbonitrile can then undergo a subsequent Suzuki coupling at the C6-bromo position to introduce an aryl or heteroaryl group, leading to a highly decorated indazole scaffold. nih.gov This sequential approach provides access to a vast chemical space of novel heterocyclic compounds for screening in drug discovery programs.

Precursor for Advanced Organic Materials with Tailored Chemical Properties

The electron-rich nature of the indazole ring system, combined with the potential for extensive conjugation through its functional groups, makes 6-Bromo-3-iodo-1H-indazole-4-carbonitrile an attractive precursor for the synthesis of advanced organic materials. The strategic introduction of various substituents via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

The nitrile group at the C4 position can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing another point for modification. For example, the indazole-4-carboxylic acid derivative can be used to anchor the molecule to a surface or to incorporate it into a larger polymer backbone. The bromo and iodo groups can be replaced with chromophoric or electronically active moieties to create materials with specific optical or electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Strategies for Chemical Diversification and Synthesis of Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile is an ideal starting material for DOS due to its multiple, orthogonally reactive functional groups.

A common strategy involves a divergent synthetic approach where the parent molecule is subjected to a variety of reaction conditions to generate a library of analogs. For example, the C3-iodo position can be functionalized with a range of boronic acids via Suzuki coupling, while the C6-bromo position can be subjected to Buchwald-Hartwig amination with a diverse set of amines. wikipedia.orgnih.gov The nitrile group can also be transformed into a variety of other functionalities.

Table 2: Potential Diversification Reactions for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

| Position | Functional Group | Potential Reactions |

| C3 | Iodine | Suzuki, Sonogashira, Heck, Stille, Negishi, Buchwald-Hartwig |

| C6 | Bromine | Suzuki, Sonogashira, Heck, Stille, Negishi, Buchwald-Hartwig |

| C4 | Nitrile | Hydrolysis, Reduction, Cycloaddition |

| N1 | N-H | Alkylation, Arylation, Acylation |

This multi-directional diversification allows for the efficient exploration of the chemical space around the indazole scaffold, increasing the probability of identifying compounds with desired biological activities, such as kinase inhibitors. ucsf.eduacs.org

Utility in Skeletal Editing and Scaffold Redesign Methodologies

Skeletal editing and scaffold redesign are emerging concepts in medicinal chemistry that involve the precise modification of a core molecular structure to alter its properties. The functional group handles on 6-Bromo-3-iodo-1H-indazole-4-carbonitrile make it a suitable substrate for such manipulations. While direct examples with this specific molecule are not yet prevalent, the principles of its reactivity lend themselves to these advanced synthetic strategies.

For instance, the bromo and iodo substituents could serve as anchoring points for ring-forming reactions that would append new rings to the indazole core, thereby creating entirely new scaffold types. The nitrile group could also participate in cycloaddition reactions to construct fused heterocyclic systems. These transformations would lead to significant changes in the three-dimensional shape and electronic properties of the molecule, which could result in novel biological activities.

Future Research Directions in the Chemistry of 6 Bromo 3 Iodo 1h Indazole 4 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. rsc.org Future research into 6-Bromo-3-iodo-1H-indazole-4-carbonitrile should focus on developing synthetic pathways that align with these principles.

Current synthetic methods for complex indazoles often rely on multi-step sequences that may involve hazardous reagents, costly metal catalysts like palladium, and significant solvent waste. researchgate.net A primary research goal should be the development of more efficient and eco-friendly routes. This could involve exploring one-pot, multi-component reactions that construct the indazole core and install the required substituents in a single, streamlined process. acs.org

Future avenues could include:

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Research could explore the light-mediated cyclization of appropriately substituted precursors, potentially avoiding the need for transition metals and harsh conditions. rsc.org

Electrochemical Synthesis: Electrosynthesis offers a green alternative by using electricity to drive chemical reactions, minimizing the use of chemical oxidants and reductants.

Use of Greener Solvents: Investigating the use of bio-based solvents, supercritical fluids, or even water as the reaction medium could drastically reduce the environmental impact of the synthesis. acs.org

Catalyst Innovation: While metal catalysis is powerful, future work should aim to replace precious metal catalysts with more abundant and less toxic alternatives, such as those based on copper or iron. acs.org Developing metal-free synthetic pathways would be an even more significant advancement. researchgate.net

| Approach | Potential Advantages | Key Research Challenge |

|---|---|---|

| Traditional Multi-Step Synthesis | Established and reliable | Low atom economy, use of hazardous reagents, high cost |

| Multi-Component Reactions | High efficiency, reduced waste, step economy | Identifying suitable starting materials and reaction conditions |

| Photocatalysis | Mild conditions, sustainable energy source, novel reactivity | Developing specific photocatalytic cycles for indazole formation |

| Metal-Free Synthesis | Avoids toxic metal waste, lower cost | Discovering new reaction pathways to form C-N and N-N bonds |

Exploration of Unprecedented Reactivity Patterns and Selectivities

The 6-Bromo-3-iodo-1H-indazole-4-carbonitrile scaffold is rich in functionality, presenting a compelling platform for investigating selective chemical transformations. The distinct electronic properties and reactivities of the C3-Iodo, C6-Bromo, C4-Nitrile, and N1-H groups provide a playground for regioselective chemistry.

Future research should systematically explore the selective functionalization of this molecule:

Orthogonal Cross-Coupling: A key area of exploration is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the selective modification of the C3 position while leaving the C6-bromo group intact for a subsequent, different coupling reaction. Mastering this orthogonality would enable the programmed, stepwise synthesis of highly complex derivatives. chim.it

C-H Functionalization: The indazole ring possesses two unsubstituted C-H bonds at the C5 and C7 positions. Direct C-H activation and functionalization at these sites represent a highly atom-economical approach to introduce further diversity. researchgate.net Research could focus on developing transition-metal-catalyzed methods to selectively install aryl, alkyl, or other functional groups at these positions, guided by the electronic influence of the existing substituents. nih.gov

N-H Derivatization: The N-H bond of the indazole ring is a key site for modification. While direct alkylation can often lead to mixtures of N1 and N2 isomers, developing highly regioselective N1-alkylation or arylation methods is crucial for controlling the properties of the final compounds. beilstein-journals.org

Nitrile Group Transformations: The carbonitrile group at the C4 position is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems like tetrazoles. Exploring these transformations would vastly expand the chemical space accessible from this scaffold.

| Position | Functional Group | Potential Reactions | Research Focus |

|---|---|---|---|

| C3 | Iodo | Suzuki, Sonogashira, Heck, Buchwald-Hartwig coupling | Selective coupling over C-Br |

| C6 | Bromo | Suzuki, Stille, Negishi coupling | Second-step coupling after C-I functionalization |

| C4 | Carbonitrile | Hydrolysis, reduction, cycloaddition | Expanding functional group diversity |

| N1 | N-H | Alkylation, arylation, acylation | Achieving high regioselectivity (N1 vs. N2) |

| C5/C7 | C-H | Direct arylation, alkylation | Developing regioselective C-H activation methods |

Advanced Mechanistic Investigations Using Experimental and Computational Approaches

To rationally design new synthetic methods and predict reactivity, a deep understanding of the underlying reaction mechanisms is essential. Future work on the chemistry of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile must be supported by rigorous mechanistic studies.

This can be achieved by combining experimental and computational techniques:

Experimental Probes: Kinetic studies, isotopic labeling experiments, and crossover experiments can provide crucial data on reaction pathways. The isolation and characterization of reaction intermediates, where possible, offer direct evidence for proposed mechanisms.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. rsc.org DFT can be used to model reaction energy profiles, identify transition state structures, and rationalize observed selectivities. researchgate.netnih.gov For instance, computational studies could predict the energy barriers for the oxidative addition of palladium to the C-I versus the C-Br bond, providing a theoretical basis for the observed orthogonality in cross-coupling reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing is revolutionizing chemical manufacturing. sci-hub.se Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. springerprofessional.denih.gov

Future research should aim to translate the synthesis and derivatization of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile into a continuous flow setup. This would be particularly beneficial for reactions that are highly exothermic, use hazardous reagents, or require precise temperature control. durham.ac.uk

Furthermore, integrating flow reactors with automated synthesis platforms can dramatically accelerate the drug discovery process. nih.govresearchgate.net Such platforms can perform multi-step syntheses, purifications, and analyses in an automated fashion, enabling the rapid generation of libraries of novel indazole derivatives for biological screening. innovationnewsnetwork.combohrium.com This high-throughput approach would allow for a much broader exploration of the structure-activity relationships around this promising scaffold.

Computational Design of New Derivatives with Tuned Chemical Properties and Synthetic Accessibility

The ultimate goal of exploring the chemistry of this scaffold is to design new molecules with tailored properties, particularly for pharmaceutical applications. In silico design, powered by computational chemistry and machine learning, is a critical component of modern drug discovery. valencelabs.comresearchgate.net

Future research in this area should focus on:

Structure-Based Design: If a biological target is known, molecular docking and molecular dynamics simulations can be used to design derivatives of the indazole scaffold that exhibit optimal binding interactions. nih.govnih.gov These simulations can guide decisions on where to modify the molecule and which functional groups to introduce.

Machine Learning Models: As more derivatives are synthesized and tested, machine learning algorithms can be trained to predict their biological activity and physicochemical properties (e.g., solubility, toxicity, metabolic stability). rsc.orgcam.ac.ukharvard.edunih.gov These predictive models can then be used to prioritize the synthesis of the most promising new candidates, saving time and resources.

Predicting Synthetic Accessibility: A significant challenge in computational design is that algorithms may propose molecules that are extremely difficult to synthesize. Future platforms should integrate predictive models for chemical reactivity and retrosynthesis, ensuring that the designed molecules are not only potent but also synthetically accessible. nih.gov This synergy between computational design and practical synthesis will be key to realizing the full potential of the 6-Bromo-3-iodo-1H-indazole-4-carbonitrile scaffold.

Q & A

Q. What are the recommended synthetic routes for preparing 6-Bromo-3-iodo-1H-indazole-4-carbonitrile?

The synthesis typically involves sequential halogenation and functionalization of the indazole scaffold. A plausible route includes:

- Step 1 : Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions.

- Step 2 : Iodination at the 3-position via palladium-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) with CuI as a catalyst.

- Step 3 : Introduction of the nitrile group at the 4-position via cyanation using trimethylsilyl cyanide (TMSCN) or copper-mediated methods. Key intermediates like 6-bromo-1H-indazole (CAS 885521-88-0) are critical precursors . Purification involves column chromatography and recrystallization to achieve >95% purity.

Q. How can spectroscopic techniques distinguish between bromine and iodine substituents in this compound?

- NMR : -NMR shows distinct deshielding effects for protons near iodine (e.g., C3-H) due to its larger atomic radius and electronegativity compared to bromine. -NMR chemical shifts for iodine-bound carbons are typically downfield (~140-160 ppm).

- Mass Spectrometry (MS) : Isotopic patterns differ significantly: bromine exhibits a 1:1 doublet (m/z 79/81), while iodine shows a single peak (m/z 127).

- X-ray Diffraction : Heavy atoms (Br, I) enhance anomalous scattering, aiding in structural determination .

Q. What purification strategies ensure high-purity yields of this compound?

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve halogenated impurities.

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical Br/I ratios (theoretical: Br 25.8%, I 34.2%) .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic ambiguities in this compound?

- Structure Solution : SHELXD identifies heavy-atom positions (Br, I) via dual-space methods, leveraging their strong anomalous scattering.

- Refinement : SHELXL refines anisotropic displacement parameters for halogens, with R-factors <5% for high-resolution data. Example: A related indazole derivative (CAS 885523-08-0) was refined to R1 = 0.042 using SHELXL .

- Validation : Check for voids and hydrogen-bonding consistency using PLATON or OLEX2.

Q. Which reactive sites are most susceptible to functionalization in this compound?

- C4-Carbonitrile : Undergo hydrolysis to carboxylic acid or reduction to amine.

- C6-Bromine : Participate in Suzuki-Miyaura cross-coupling for biaryl formation.

- C3-Iodine : Replace via nucleophilic aromatic substitution (e.g., with amines or thiols). Computational studies (DFT) predict electrophilic aromatic substitution favors the 5-position due to electron-withdrawing effects of the nitrile group .

Q. How should researchers address contradictory NMR data for this compound?

- Dynamic Effects : Rotameric equilibria (e.g., hindered rotation around the C3-I bond) can split signals. Use variable-temperature NMR to coalesce peaks.

- Solvent Artifacts : DMSO-d6 may dehalogenate iodine; verify in CDCl3 or acetone-d6.

- 2D Techniques : HSQC and HMBC correlate ambiguous protons to adjacent carbons, resolving overlapping signals .

Q. What computational methods predict the compound’s intermolecular interactions in crystal packing?

- Hirshfeld Surface Analysis : Quantifies halogen (Br, I) contacts and C–H···N hydrogen bonds.

- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., patterns) using Mercury software. For example, a related indazole derivative exhibited N–H···N and C–I···π interactions contributing to lattice stability .

Q. How does the nitrile group influence the compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products